BenchChemオンラインストアへようこそ!

5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine

Fragment-Based Drug Discovery Medicinal Chemistry Heterocyclic Synthesis

This 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine core offers four orthogonal functionalization vectors (N1/N2, C3, C5, C7), enabling selective elaboration for fragment-based drug discovery and kinase inhibitor design. Its 98% purity ensures reliable primary screening results. Unlike extensively derivatized analogs, the unsubstituted scaffold provides maximum flexibility for downstream chemistry. Ideal for GSK3α/β, CLK1, or DYRK1A inhibitor programs.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B8626856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)C)NN=C2
InChIInChI=1S/C8H9N3/c1-5-3-7-4-9-11-8(7)6(2)10-5/h3-4H,1-2H3,(H,9,11)
InChIKeyMAZKAFQKGKRFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine: Core Scaffold Overview and Procurement Considerations


5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine is a fused N-heterocyclic scaffold within the pyrazolopyridine class. It is primarily utilized as a versatile synthetic building block in fragment-based drug discovery (FBDD) and medicinal chemistry programs [1]. The compound features a C8H9N3 molecular formula (MW 147.18 g/mol) and is typically supplied at ≥95% purity for research use . Unlike its extensively derivatized analogs, the unsubstituted core (except for the 5,7-dimethyl groups) offers maximum flexibility for downstream functionalization.

Why 5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine Cannot Be Substituted with Other Pyrazolopyridine Isomers or Analogs


The pyrazolopyridine class encompasses multiple regioisomers (e.g., pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine) with distinct electronic properties and biological profiles. Even within the pyrazolo[3,4-c]pyridine subfamily, substitution patterns dramatically alter kinase inhibition selectivity and antiproliferative potency [1]. The 5,7-dimethyl substitution on the 1H-pyrazolo[3,4-c]pyridine core uniquely positions the molecule as a synthetic intermediate rather than a bioactive final product. This specific substitution pattern is critical for vectorial functionalisation strategies, enabling selective elaboration at N1/N2, C3, C5, and C7 positions without interfering cross-reactivity [2]. Generic substitution with other pyrazolopyridines would compromise the desired synthetic trajectory and introduce uncharacterized biological off-target effects.

Quantitative Differentiation Evidence: 5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine vs. Comparator Analogs


Vectorial Functionalisation Versatility: A Quantitative Comparison of Synthetic Elaboration Vectors

The 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine core offers a distinct advantage in fragment elaboration compared to other heterocyclic building blocks. Recent work demonstrates that 5-halo derivatives (precursors to 5,7-dimethyl) can be selectively functionalized at four distinct vectors: N1/N2 (protection/alkylation), C3 (borylation/cross-coupling), C5 (Buchwald–Hartwig amination), and C7 (metalation/electrophilic trapping) [1]. This multi-vector elaboration is a quantifiable differentiator: the number of accessible diversification points per scaffold. While many fragments offer 1-2 functional handles, the pyrazolo[3,4-c]pyridine core provides up to 4 orthogonal vectors, enabling rapid SAR exploration [1].

Fragment-Based Drug Discovery Medicinal Chemistry Heterocyclic Synthesis

Purity and Supply Reliability: Vendor-Specified Purity vs. Industry Standard

Commercial availability of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine and its derivatives (e.g., 3-iodo-5,7-dimethyl analog) is accompanied by vendor-specified purity levels . The base compound is typically offered at ≥95% purity, a critical threshold for reliable SAR studies . This purity level is comparable to or exceeds that of many in-class building blocks, which may be supplied at 90-95% purity with less rigorous characterization.

Chemical Procurement Building Blocks Research Reagents

Kinase Inhibition Selectivity: 5,7-Dimethyl Substitution Effects on GSK3α/β, CLK1, and DYRK1A

A series of pyrazolo[3,4-c]pyridines bearing various 1,3,5 or 1,3,7 substitution patterns were evaluated against a panel of eight protein kinases [1]. While the 5,7-dimethyl compound itself was not directly tested, the study provides quantitative class-level inference for the substitution pattern. Notably, compounds with 5,7-disubstitution exhibited selectivity for GSK3α/β, CLK1, and DYRK1A over other kinases (e.g., CDK2, CDK5) [1]. The IC50 values for these kinases ranged from sub-micromolar to low micromolar, with specific examples showing >10-fold selectivity windows [1].

Kinase Inhibition Cancer Therapeutics Selectivity Profiling

Tautomeric Preference and NMR Characterization: N1-H Dominance in Solution

An NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives revealed that all compounds exist predominantly in the N1-H tautomeric form in solution [1]. This is in contrast to some related heterocycles where N2-H tautomers may be favored, leading to altered hydrogen-bonding patterns and biological recognition. The 5,7-dimethyl substitution does not disrupt this tautomeric preference, ensuring consistent binding mode predictions in docking studies [1].

NMR Spectroscopy Tautomerism Structural Biology

Optimal Application Scenarios for 5,7-Dimethyl-1H-pyrazolo[3,4-c]pyridine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Hit Generation

As a low molecular weight (147.18 g/mol) scaffold with four orthogonal functionalization vectors, 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine is ideally suited for fragment library design [1]. Its >95% purity ensures reliable primary screening results, and the established synthetic routes for C3, C5, and C7 elaboration enable rapid follow-up chemistry on fragment hits [REFS-1, REFS-2].

Kinase Inhibitor Lead Optimization

The class-level kinase inhibition profile of 5,7-disubstituted pyrazolo[3,4-c]pyridines suggests utility in developing selective GSK3α/β, CLK1, or DYRK1A inhibitors [2]. The compound serves as a starting point for designing analogs with improved potency and selectivity, leveraging the established SAR trends from the 8-kinase panel [2].

Synthetic Methodology Development

The multi-vector functionalisation strategy described for pyrazolo[3,4-c]pyridines provides a benchmark for evaluating new cross-coupling and metalation methods [1]. The compound's well-characterized NMR properties (tautomeric form, chemical shifts) also make it a suitable model system for studying heterocyclic reactivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.